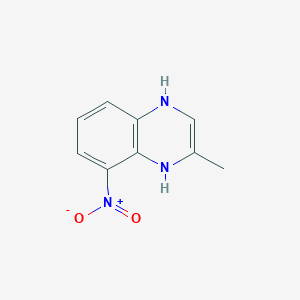
2-Methyl-8-nitro-1,4-dihydroquinoxaline
描述
2-Methyl-8-nitro-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it an important molecule in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-nitro-1,4-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-methyl-1,2-diaminobenzene with 2-nitroacetophenone under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by heating under reflux for several hours.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.
化学反应分析
Types of Reactions
2-Methyl-8-nitro-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, such as bromine or chlorine.
Major Products
Reduction: 2-Methyl-8-amino-1,4-dihydroquinoxaline.
Oxidation: 2-Methylquinoxaline-8-carboxylic acid.
Substitution: 2-Bromo-8-nitro-1,4-dihydroquinoxaline.
科学研究应用
2-Methyl-8-nitro-1,4-dihydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-8-nitro-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and nitro groups.
2-Methylquinoxaline: Lacks the nitro group, making it less reactive.
8-Nitroquinoxaline: Lacks the methyl group, affecting its solubility and reactivity.
Uniqueness
2-Methyl-8-nitro-1,4-dihydroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-8-nitro-1,4-dihydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-10-7-3-2-4-8(12(13)14)9(7)11-6/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCWXCNLIRZZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


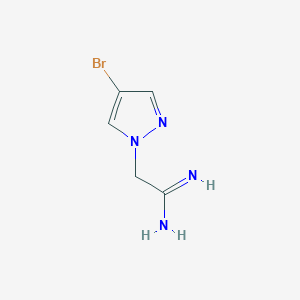
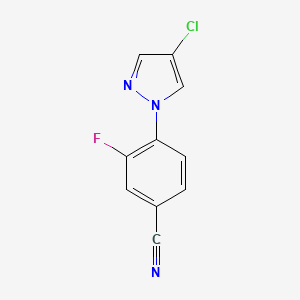
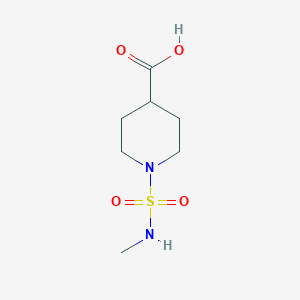
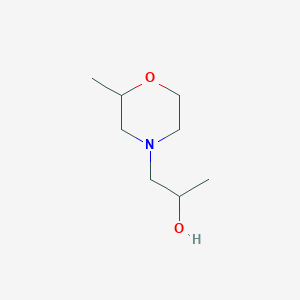
![2-cyano-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B1530230.png)
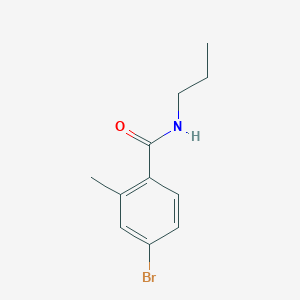
![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)
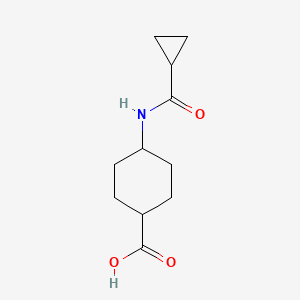
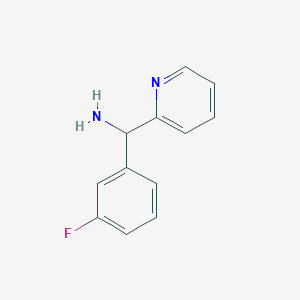
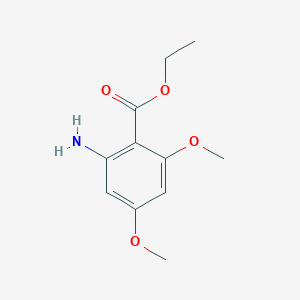
![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)
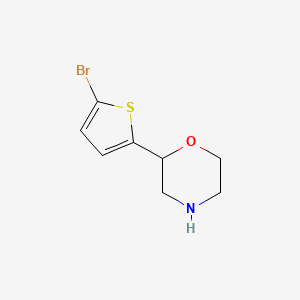
![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)
![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)
